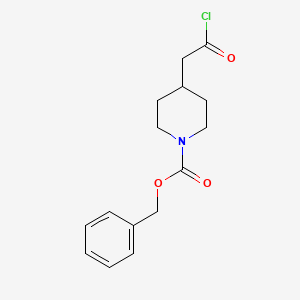

Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate

Description

Chemical Name: Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate CAS No.: 130312-10-6 Molecular Formula: C₁₅H₁₉ClNO₃ Molecular Weight: 296.77 g/mol Appearance: White to pale yellow crystalline powder Melting Point: 40–45°C Purity: ≥99% (HPLC)

This compound is a piperidine-based carbamate derivative featuring a 2-chloro-2-oxoethyl substituent at the 4-position. It serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors requiring halogenated motifs. Its electron-withdrawing chloro group enhances electrophilicity, making it reactive in nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c16-14(18)10-12-6-8-17(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZQPESLSOKKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001186221 | |

| Record name | Phenylmethyl 4-(2-chloro-2-oxoethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63845-29-4 | |

| Record name | Phenylmethyl 4-(2-chloro-2-oxoethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63845-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 4-(2-chloro-2-oxoethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and other reagents. One common method includes the following steps:

Starting Material: Piperidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine.

Intermediate Formation: The intermediate product is then treated with 2-chloroacetyl chloride to introduce the chloro-oxoethyl group.

Final Product: The reaction mixture is purified through techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines (e.g., methylamine) in the presence of a base (e.g., sodium hydroxide).

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Pharmaceutical Development: This compound serves as a building block in the synthesis of pharmaceutical agents targeting the central nervous system, particularly in the development of drugs that modulate neurotransmitter activity.

- Antimicrobial Activity: Preliminary studies indicate that derivatives of piperidine compounds, including this one, exhibit moderate antibacterial and antifungal properties, potentially interfering with microbial cell wall synthesis.

2. Organic Synthesis:

- Intermediate in Synthesis: Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate is utilized as an intermediate for synthesizing more complex organic molecules, including natural products and polymers.

- Functionalization Potential: The chloro group allows for further functionalization, enabling the creation of diverse chemical entities through substitution reactions .

3. Biological Studies:

- Enzyme Inhibition Studies: The compound is explored as a biochemical probe to study enzyme interactions and receptor binding affinities, contributing to the understanding of biochemical pathways.

- Neurochemical Pathways: Interaction studies suggest that it may influence neurochemical pathways by binding to neurotransmitter receptors, although further research is needed to elucidate these mechanisms fully.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloro-oxoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations at the 4-Position

The reactivity and applications of benzyl piperidine-1-carboxylates are highly dependent on substituents at the 4-position. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Spectral and Physicochemical Data

Table 3: NMR and HRMS Comparisons

Biological Activity

Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 291.76 g/mol

- Appearance : White to off-white solid

The compound contains a piperidine ring substituted with a benzyl group and a chloro-oxoethyl moiety, which contributes to its distinct reactivity profile and biological activity.

The mechanism of action for Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:

- Electrophilic Character : The chloro-oxoethyl group acts as an electrophile, allowing the compound to react with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter receptor functions, leading to various biological effects.

Biological Activities

Research indicates that Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate exhibits several biological activities:

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. It can bind to specific enzymes, altering their activity, which may be beneficial in treating various diseases.

Neurological Applications

Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate is being investigated for potential applications in drug development targeting neurological disorders. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as anxiety and depression.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate | Piperidine | Chloro-oxoethyl group, benzyl ester |

| Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Piperidine | Contains an ethoxy group |

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Piperazine | Different reactivity profile |

This table highlights the structural diversity among compounds related to Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate, emphasizing how variations in substituents can influence biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

- Inhibition Studies : Research has shown that piperidine derivatives can inhibit serine palmitoyltransferase, an enzyme involved in lipid metabolism, which may relate to the mechanism of action for Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate .

- Anticonvulsant Activity : Some derivatives have displayed anticonvulsant properties in animal models, suggesting that Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate may have similar potential .

- Prodrug Development : Investigations into prodrugs of related compounds indicate that modifications can enhance bioavailability and therapeutic efficacy, paving the way for future studies on Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate .

Q & A

Q. Reaction Optimization Table

| Reaction Type | Catalyst System | Yield | Reference |

|---|---|---|---|

| Cross-Coupling | Pd(OAc)₂/Xantphos | 65% | |

| Reductive Amination | NaBH₃CN, AcOH | 72% |

What computational approaches are suitable for predicting the compound’s reactivity or interactions?

Level: Advanced

Answer:

- DFT Calculations: Model reaction pathways (e.g., nucleophilic substitution at the chloro-oxoethyl group) using Gaussian or ORCA software.

- Molecular Dynamics (MD): Simulate solvent effects on stability (e.g., DCM vs. THF interactions) .

- Docking Studies: Predict binding affinities for biological targets (e.g., enzyme active sites) using AutoDock .

Case Study:

SHELX-refined crystallographic data (resolution < 1.0 Å) revealed a twisted piperidine ring conformation (puckering amplitude = 0.42 Å), influencing steric accessibility for reactions .

How should researchers address conflicting toxicity data in safety assessments?

Level: Advanced

Answer:

Conflicting SDS reports (e.g., "no known hazards" vs. "insufficient toxicological data" ) necessitate:

- In Vitro Assays: Test acute toxicity using HepG2 or HEK293 cell lines (IC₅₀ values).

- Ecotoxicity Screening: Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna LC₅₀).

- Structural Analog Analysis: Compare with similar compounds (e.g., LD₅₀ data for benzyl piperidinecarboxylates) .

Mitigation Strategy:

- Use PPE (nitrile gloves, ANSI Z87.1 goggles) and fume hoods during handling .

- Store at -20°C under nitrogen to prevent hydrolysis of the chloro-oxoethyl group .

What methodologies enable stereochemical control during synthesis?

Level: Advanced

Answer:

- Chiral Auxiliaries: Employ tert-butyl carbamates or Evans’ oxazolidinones to induce enantioselectivity in piperidine ring formation .

- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) with Pd or Ru catalysts for enantioselective C–H activation .

Example:

(S)-Benzyl 3-formylpiperidine-1-carboxylate achieved 92% ee via Jacobsen’s hydrolytic kinetic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.